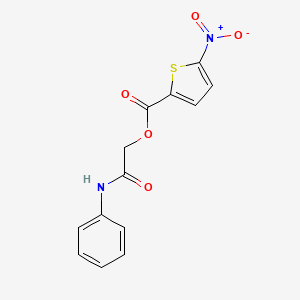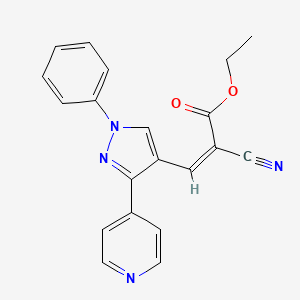![molecular formula C14H18N4O2 B7467471 2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DEAM-3-CO and has been shown to have several interesting properties that make it useful in a variety of research fields.
Mécanisme D'action
The mechanism of action of DEAM-3-CO is not yet fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in its activity.
Biochemical and Physiological Effects:
DEAM-3-CO has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. These effects are thought to be due to the compound's ability to inhibit enzyme activity and modulate cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
DEAM-3-CO has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has potent inhibitory effects on a number of enzymes, making it useful for studying their activity and function. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are several potential future directions for research on DEAM-3-CO. One area of interest is the development of more potent and selective inhibitors of specific enzymes, which could have important therapeutic applications. Another area of interest is the use of DEAM-3-CO as a tool for studying cellular signaling pathways and the role of specific enzymes in these pathways. Finally, there is potential for the development of novel therapeutic agents based on the structure of DEAM-3-CO, which could have important implications for the treatment of a variety of diseases.
Méthodes De Synthèse
DEAM-3-CO can be synthesized using a variety of methods, including reaction of 2-amino-3-carbaldehyde pyridine with diethylamine and subsequent oxidation with hydrogen peroxide. Other methods involve the use of different reactants and catalysts, but all result in the formation of the desired compound.
Applications De Recherche Scientifique
DEAM-3-CO has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to have potent inhibitory effects on a number of enzymes, including protein kinase C and phosphodiesterase 5. These enzymes play important roles in a variety of cellular processes, and inhibition of their activity can have significant physiological effects.
Propriétés
IUPAC Name |
2-(diethylamino)-3-[(E)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-4-17(5-2)13-11(9-15-20)14(19)18-8-6-7-10(3)12(18)16-13/h6-9,20H,4-5H2,1-3H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSHPZDFEZXJJJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)



![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)


![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)

![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
